5-Methylnicotinoyl chloride
Overview
Description
5-Methylnicotinoyl chloride is an organic compound with the molecular formula C7H6ClNO. It is a derivative of nicotinic acid and is characterized by the presence of a methyl group at the 5-position of the pyridine ring and a chloride group attached to the carbonyl carbon. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylnicotinoyl chloride can be synthesized through the reaction of 5-methylnicotinic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction conditions usually include an inert atmosphere (e.g., nitrogen) to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methylnicotinoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form 5-methylnicotinic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols; conditions may include the use of a base (e.g., triethylamine) and an inert solvent (e.g., dichloromethane).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild heating.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
5-Methylnicotinic Acid: Formed from hydrolysis.
5-Methyl-3-pyridinemethanol: Formed from reduction.
Scientific Research Applications
5-Methylnicotinoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceutical intermediates and agrochemicals.
Medicine: Investigated for its potential therapeutic applications due to its ability to modify biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methylnicotinoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, such as amino groups on proteins or nucleic acids. This acylation can lead to the modification of the molecular targets, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its use, such as enzyme inhibition or drug development .
Comparison with Similar Compounds
Similar Compounds
Nicotinoyl Chloride: Similar structure but lacks the methyl group at the 5-position.
Isonicotinoyl Chloride: Similar structure but with the carbonyl group at the 4-position of the pyridine ring.
Picolinoyl Chloride: Similar structure but with the carbonyl group at the 2-position of the pyridine ring.
Uniqueness
5-Methylnicotinoyl chloride is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
5-methylpyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFVFNVXUQRYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561434 | |
Record name | 5-Methylpyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-95-5 | |
Record name | 5-Methyl-3-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884494-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylpyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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